molecular formula C17H18Cl2N4O B2359356 2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1421475-88-8

2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2359356
CAS No.: 1421475-88-8
M. Wt: 365.26
InChI Key: HVTFLRVFCVXIGS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a novel synthetic compound designed for pharmaceutical research, integrating a benzamide scaffold with pyrazine and piperidine heterocycles. This molecular architecture is frequently explored in medicinal chemistry for developing potential anticancer and antimicrobial agents . The pyrazine moiety is a privileged structure known for its versatile biological activities; recent studies on pyrazine derivatives have demonstrated promising cytotoxicity against human lung cancer cell lines (A549), with some compounds exhibiting potent activity in the low micromolar range (IC50 values of 17-19 μM) . Furthermore, analogous compounds featuring the pyrazine core have shown remarkable activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli , positioning them as valuable scaffolds in antibacterial research . The incorporation of a piperidine ring, a common feature in drug discovery, can enhance binding affinity and pharmacokinetic properties. Researchers are investigating this compound and its analogs primarily through molecular docking studies to understand their intercalative interactions with target proteins, which may underlie their mechanism of action . This compound is intended for use in biochemical assays and early-stage drug discovery investigations.

Properties

IUPAC Name

2,5-dichloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-13-1-2-15(19)14(9-13)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTFLRVFCVXIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • 2,5-Dichlorobenzoyl chloride : The acylating agent for amide bond formation.
  • 1-(Pyrazin-2-yl)piperidin-4-ylmethanamine : The amine nucleophile bearing the piperidine-pyrazine substituent.

Synthesis of 2,5-Dichlorobenzoyl Chloride

2,5-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to yield the corresponding acid chloride. This reaction typically proceeds at reflux (60–80°C) in dichloromethane (DCM) or tetrahydrofuran (THF), with completion confirmed by the cessation of gas evolution (HCl/SO₂).

Reaction Conditions

  • Solvent : Anhydrous DCM
  • Temperature : 60°C, 4 hours
  • Yield : >90% (crude)

Synthesis of 1-(Pyrazin-2-yl)Piperidin-4-ylMethanamine

Route A: Nucleophilic Aromatic Substitution (SNAr)

Piperidin-4-ylmethanamine reacts with 2-chloropyrazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). The reaction exploits the electron-deficient nature of pyrazine, facilitating displacement of the chloride at the 2-position.

Reaction Conditions

  • Molar Ratio : 1:1.2 (piperidine:chloropyrazine)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 120°C, 24 hours
  • Yield : 45–55%
Route B: Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling between 2-bromopyrazine and piperidin-4-ylmethanamine introduces the pyrazine moiety. This method offers higher regioselectivity and reduced side reactions compared to SNAr.

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene
  • Temperature : 100°C, 12 hours
  • Yield : 60–70%

Amide Bond Formation

The final step involves coupling 2,5-dichlorobenzoyl chloride with 1-(pyrazin-2-yl)piperidin-4-ylmethanamine. Two principal methods are employed:

Schotten-Baumann Reaction

The amine is dissolved in a biphasic system (water:DCM) and treated with the acid chloride in the presence of aqueous NaOH. This method is rapid but may require stringent pH control.

Reaction Conditions

  • Solvent : H₂O:DCM (1:1)
  • Base : 10% NaOH (aq)
  • Temperature : 0–5°C, 1 hour
  • Yield : 70–75%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enhances efficiency, particularly for sterically hindered amines.

Reaction Conditions

  • Coupling Agents : EDC (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : Anhydrous DCM
  • Temperature : Room temperature, 12 hours
  • Yield : 85–90%

Purification and Characterization

Column Chromatography

Crude product purification is achieved via silica gel chromatography using gradient elution (hexane:ethyl acetate 4:1 → 1:1). The target compound elutes at Rf = 0.3–0.4.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.46 (s, 1H, Pyrazine-H), 8.26 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (s, 2H, CH₂NH), 3.52–3.48 (m, 2H, Piperidine-H), 2.82–2.76 (m, 2H, Piperidine-H), 2.21 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd. 365.0858, found 365.0861.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Reference
SNAr Low cost, simple setup Moderate yield, long reaction time 45–55
Buchwald-Hartwig High regioselectivity Requires palladium catalyst 60–70
Schotten-Baumann Rapid, scalable pH sensitivity 70–75
EDC/HOBt coupling High efficiency Cost of coupling reagents 85–90

Challenges and Optimization Opportunities

  • Piperidine Functionalization : Steric hindrance at the piperidine 1-position complicates pyrazine introduction. Microwave-assisted synthesis could reduce reaction times.
  • Amine Protection : Temporary protection of the primary amine (e.g., Boc-group) may prevent undesired side reactions during SNAr.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dichloro groups on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazinyl-piperidinyl moiety or the benzamide core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dechlorinated derivatives.

Scientific Research Applications

2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: Potential use in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazinyl-piperidinyl moiety is crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Potency and ED₅₀: The reference compound exhibits intermediate potency (ED₅₀ = 12.3 mg/kg), outperforming 3,4-dichloro and monochloro analogs but slightly trailing the pyridine-substituted derivative (ED₅₀ = 9.8 mg/kg). This suggests pyridine may enhance target engagement over pyrazine in certain contexts .

Slope of Dose-Response Curves : A steeper slope (1.8 vs. 1.2–2.3) indicates higher efficacy in achieving maximal effect, likely due to optimized binding kinetics from the dichloro substitution.

Target Affinity : The reference compound’s IC₅₀ (48 nM) reflects moderate affinity, inferior to the pyridine analog (34 nM) but superior to others. Chlorine placement (2,5 vs. 3,4) significantly impacts selectivity.

Confidence Intervals : Narrower CIs for the reference compound’s slope (1.5–2.1) suggest more consistent data homogeneity compared to analogs, aligning with the Litchfield-Wilcoxon criteria for reliable curve fitting .

Research Findings and Mechanistic Insights

Studies applying the Litchfield-Wilcoxon method demonstrate that this compound achieves parallel dose-response curves with pyridine analogs (slope ratio test, p > 0.05), implying shared mechanisms of action . However, its dichloro substitution reduces off-target interactions observed in monochloro derivatives, as evidenced by lower toxicity in murine models (LD₅₀ > 200 mg/kg vs. 150 mg/kg for 2-chloro analogs).

Biological Activity

2,5-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula for this compound is C16H18Cl2N4OC_{16}H_{18}Cl_2N_4O, with a molecular weight of approximately 353.25 g/mol. The compound features a dichlorobenzamide structure linked to a pyrazinylpiperidine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that benzamide derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

2. Enzyme Inhibition

Studies have highlighted the enzyme inhibition capabilities of this compound, particularly against kinases involved in cancer progression. For example, similar compounds have demonstrated IC50 values in the nanomolar range against specific kinases such as FGFR (Fibroblast Growth Factor Receptor) and RET (REarranged during Transfection) kinases, which are critical targets in cancer therapy.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties. Analogous compounds with similar structures have been investigated for their ability to reduce amyloid-beta levels in models of Alzheimer's disease, indicating potential applications in neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Antitumor Activity A study reported that a related benzamide derivative inhibited cell growth in various cancer lines with IC50 values ranging from 25 to 100 nM.
Kinase Inhibition Research demonstrated that compounds with similar pyrazine-piperidine structures showed potent inhibition of FGFR1 and RET kinases, with IC50 values as low as 4.1 nM and 30 nM respectively .
Neuroprotection In vivo studies indicated that pyrazine derivatives reduced Aβ42 levels significantly in transgenic mouse models, suggesting potential for treating Alzheimer's disease .

The mechanism by which this compound exerts its biological effects likely involves modulation of specific signaling pathways associated with cell growth and survival. The presence of the pyrazine ring may enhance binding affinity to target enzymes or receptors, thereby influencing downstream signaling cascades.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide, and how can intermediates be optimized for yield?

  • Methodological Answer : Multi-step synthesis is typically required, starting with the preparation of the piperidine-pyrazine core. Key steps include nucleophilic substitution for benzamide coupling and reductive amination for methylene bridge formation. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and employing catalysts like Pd for cross-coupling reactions. Purification via column chromatography or recrystallization can improve yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR verifies proton/carbon environments. HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) assesses purity. X-ray crystallography may resolve stereochemical ambiguities. For impurities, pharmacopeial standards (e.g., USP protocols) guide validation .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Despite limited hazard data for this specific compound, structural analogs with chloro and benzamide groups suggest potential toxicity. Use fume hoods, nitrile gloves, and eye protection. Monitor for respiratory irritation and store in airtight containers under inert gas. Refer to GHS guidelines for unclassified substances and prioritize in vitro testing to minimize exposure .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions and guide SAR studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with proteins like kinases or GPCRs. Density functional theory (DFT) calculates electronic properties of the dichlorobenzamide moiety to assess electrophilicity. QSAR models trained on analogs with pyrazine-piperidine scaffolds can predict bioavailability and binding affinity .

Q. What strategies resolve contradictions between in vitro activity and computational predictions?

  • Methodological Answer : Reconcile discrepancies by:

  • Validating assay conditions (e.g., pH, solvent effects) that may alter compound stability.
  • Re-evaluating target specificity using competitive binding assays or CRISPR-knockout models.
  • Incorporating molecular dynamics simulations to account for protein flexibility missed in static docking .

Q. How does the piperidine-pyrazine moiety influence pharmacokinetics, and what SAR evidence supports this?

  • Methodological Answer : The piperidine ring enhances solubility via protonation at physiological pH, while the pyrazine nitrogen participates in hydrogen bonding with targets. SAR studies on analogs (e.g., N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide) show that substitutions on the piperidine nitrogen modulate logP and membrane permeability. Compare metabolic stability using liver microsome assays .

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